molecular formula C21H27BO3 B6308049 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester CAS No. 2121514-58-5

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester

Cat. No. B6308049
CAS RN: 2121514-58-5
M. Wt: 338.2 g/mol
InChI Key: WUUJJZIQABUAFY-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester (2-BPDMPE) is a compound with a wide range of applications in laboratory experiments and scientific research. It is a boronic acid ester that has a structure consisting of a benzyloxy group, a dimethylphenyl group, and a pinacol group. This compound has been used to synthesize various compounds and to modify the properties of existing compounds. It has also been used to study the mechanism of action of certain drugs, to study the biochemical and physiological effects of various compounds, and to improve the outcomes of laboratory experiments.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound participates in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and drug design.

Action Environment

The rate of hydrolysis of phenylboronic pinacol esters, such as 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-(4,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)19(13-16(15)2)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJJZIQABUAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132082
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester

CAS RN

2121514-58-5
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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